molecular formula C7H10N2O3 B12069743 Ethyl 2-(2-aminooxazol-5-yl)acetate

Ethyl 2-(2-aminooxazol-5-yl)acetate

Katalognummer: B12069743
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: ZBEFXBJFVXIJGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-aminooxazol-5-yl)acetate is a heterocyclic organic compound that features an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminooxazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with an appropriate amino compound under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with 2-amino-2-oxazoline in the presence of a base, such as sodium ethoxide, to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-aminooxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-aminooxazol-5-yl)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-aminooxazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(2-aminothiazol-5-yl)acetate: Similar structure but contains a thiazole ring instead of an oxazole ring.

    Ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate: A closely related compound with slight variations in the oxazole ring structure.

Uniqueness

Ethyl 2-(2-aminooxazol-5-yl)acetate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)

InChI-Schlüssel

ZBEFXBJFVXIJGA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=C(O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.